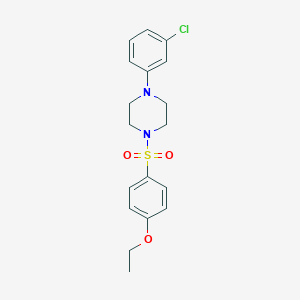![molecular formula C22H32N2OS B273632 N-{3-[(dibutylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B273632.png)
N-{3-[(dibutylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(dibutylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide is an organic compound with the molecular formula C22H32N2OS It is a derivative of benzamide and contains a thienyl group, which is a sulfur-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(dibutylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide typically involves the following steps:
Formation of the Thienyl Intermediate: The thienyl intermediate can be synthesized by reacting 4,5-dimethyl-2-thiophenecarboxaldehyde with dibutylamine in the presence of a suitable catalyst.
Coupling with Benzamide: The thienyl intermediate is then coupled with benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[(dibutylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The dibutylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used to study the interactions of thienyl-containing compounds with biological systems.
Mécanisme D'action
The mechanism of action of N-{3-[(dibutylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide involves its interaction with specific molecular targets. The dibutylamino group may interact with receptors or enzymes, modulating their activity. The thienyl group can also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{3-[(dimethylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide: Similar structure but with dimethylamino instead of dibutylamino.
N-{3-[(diethylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide: Similar structure but with diethylamino instead of dibutylamino.
Uniqueness
N-{3-[(dibutylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide is unique due to the presence of the dibutylamino group, which can influence its lipophilicity and membrane permeability. This can affect its pharmacokinetic properties and make it more suitable for certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C22H32N2OS |
|---|---|
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
N-[3-[(dibutylamino)methyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C22H32N2OS/c1-5-7-14-24(15-8-6-2)16-20-17(3)18(4)26-22(20)23-21(25)19-12-10-9-11-13-19/h9-13H,5-8,14-16H2,1-4H3,(H,23,25) |
Clé InChI |
ZXDVNQSFRFNBQN-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CC1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CCCCN(CCCC)CC1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B273551.png)
![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol](/img/structure/B273555.png)
![3-[(butylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B273556.png)

![2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one](/img/structure/B273559.png)
![2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B273561.png)
![2-(4-Methylphenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B273563.png)
![N-(4-chlorophenyl)-6-methyl-4-[2-(4-methylbenzylidene)hydrazino]-2-oxo-1,2-dihydro-5-pyrimidinecarboxamide](/img/structure/B273573.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropylnicotinamide](/img/structure/B273574.png)


![3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B273588.png)
![(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione](/img/structure/B273589.png)
